molecular formula C17H13Cl2N3O2 B12035595 N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide CAS No. 477733-97-4

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide

Cat. No.: B12035595
CAS No.: 477733-97-4
M. Wt: 362.2 g/mol
InChI Key: QJBHMCWCRDCRGA-JNJFRLMHSA-N
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Description

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dichlorophenyl group, a phenylpropenylidene moiety, and a hydrazino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide typically involves the reaction of 2,3-dichloroaniline with acetic anhydride to form N-(2,3-dichlorophenyl)acetamide. This intermediate is then reacted with phenylpropenylidenehydrazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide
  • N-(3-Chlorophenyl)-4-oxo-4-(2-(3-phenyl-2-propenylidene)hydrazino)butanamide
  • N-(3,4-Dichlorophenyl)-2-oxo-2-(2-(3-methoxybenzylidene)hydrazino)acetamide

Uniqueness

N-(2,3-Dichlorophenyl)-2-oxo-2-(2-(3-phenyl-2-propenylidene)hydrazino)acetamide is unique due to its specific dichlorophenyl substitution pattern, which can influence its reactivity and biological activity. This compound’s distinct structure allows it to interact differently with molecular targets compared to its analogs, potentially leading to unique applications and effects.

Properties

CAS No.

477733-97-4

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-[(E)-3-phenylprop-2-enylidene]amino]oxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-13-9-4-10-14(15(13)19)21-16(23)17(24)22-20-11-5-8-12-6-2-1-3-7-12/h1-11H,(H,21,23)(H,22,24)/b8-5+,20-11+

InChI Key

QJBHMCWCRDCRGA-JNJFRLMHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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